molecular formula C17H17N5O2S B3648484 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methoxyphenyl)acetamide

2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methoxyphenyl)acetamide

Cat. No.: B3648484
M. Wt: 355.4 g/mol
InChI Key: RYQXSQRQGOOIDR-UHFFFAOYSA-N
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Description

The compound “2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methoxyphenyl)acetamide” is a derivative of tetrazole, a class of heterocyclic compounds that play a significant role in medicinal and pharmaceutical applications . Tetrazole derivatives are known for their potential in vitro antitumor activity .


Synthesis Analysis

The synthesis of similar tetrazole derivatives involves a two-step process starting from substituted benzyl halides and 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile . The initial compound is synthesized using benzaldehyde, malononitrile, and sodium azide .


Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized using 1H NMR, 13C NMR, FTIR, and HRMS spectral data . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .


Chemical Reactions Analysis

Tetrazole derivatives are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with active metals to produce new compounds which can be explosive to shocks .


Physical and Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and is odorless . It has a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .

Safety and Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction . It’s important to handle these compounds with care due to their reactivity and potential hazards .

Future Directions

The future directions in the research of tetrazole derivatives include the development of novel structures that may be useful in designing new potent anticancer agents . There is an increasing demand for the novel structure leading that may be of use in designing new potent anticancer agents .

Properties

IUPAC Name

2-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-24-15-10-6-5-9-14(15)18-16(23)12-25-17-19-20-21-22(17)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQXSQRQGOOIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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